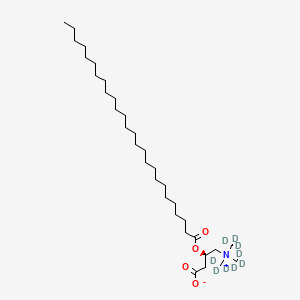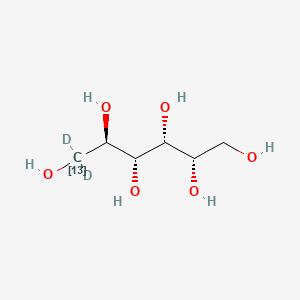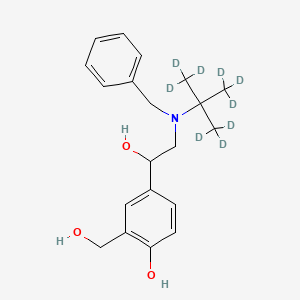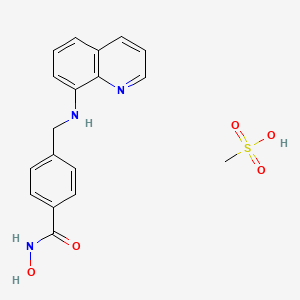
MPT0G211 (mesylate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MPT0G211 (mesylate) is a highly selective and potent inhibitor of histone deacetylase 6 (HDAC6). This compound has shown significant promise in the treatment of various diseases, particularly neurodegenerative disorders like Alzheimer’s disease and certain types of cancer . MPT0G211 (mesylate) is known for its ability to cross the blood-brain barrier, making it a valuable candidate for central nervous system-related conditions .
Vorbereitungsmethoden
The synthesis of MPT0G211 (mesylate) involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions that ensure its high purity and selectivity . Industrial production methods typically involve large-scale synthesis in controlled environments to maintain consistency and quality.
Analyse Chemischer Reaktionen
MPT0G211 (mesylate) undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are crucial for modifying the compound’s functional groups to enhance its activity and stability.
Substitution Reactions: Common reagents used in these reactions include halogens and other nucleophiles, which help in the formation of the desired product.
Major Products: The primary product of these reactions is MPT0G211 (mesylate) itself, which is then purified and formulated for research and therapeutic use.
Wissenschaftliche Forschungsanwendungen
MPT0G211 (mesylate) has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the role of HDAC6 in various biochemical pathways.
Biology: Researchers use it to investigate the molecular mechanisms underlying neurodegenerative diseases and cancer.
Medicine: MPT0G211 (mesylate) has shown potential in treating Alzheimer’s disease by reducing tau phosphorylation and cognitive deficits.
Wirkmechanismus
MPT0G211 (mesylate) exerts its effects by inhibiting HDAC6, an enzyme involved in the deacetylation of histones and other proteins. This inhibition leads to increased acetylation of target proteins, which can affect various cellular processes. In Alzheimer’s disease models, MPT0G211 (mesylate) reduces tau phosphorylation and aggregation, thereby ameliorating cognitive deficits . In cancer cells, it induces DNA damage response and apoptosis, particularly when used in combination with other chemotherapeutic agents .
Vergleich Mit ähnlichen Verbindungen
MPT0G211 (mesylate) is unique due to its high selectivity for HDAC6 and its ability to cross the blood-brain barrier. Similar compounds include:
Tubastatin A: Another selective HDAC6 inhibitor, but with different pharmacokinetic properties.
ACY-1215 (Ricolinostat): An HDAC6 inhibitor used in cancer therapy, but with a different selectivity profile.
CAY10603: A potent HDAC6 inhibitor with applications in cancer research.
MPT0G211 (mesylate) stands out due to its remarkable selectivity and efficacy in both neurodegenerative and cancer models, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C18H19N3O5S |
|---|---|
Molekulargewicht |
389.4 g/mol |
IUPAC-Name |
N-hydroxy-4-[(quinolin-8-ylamino)methyl]benzamide;methanesulfonic acid |
InChI |
InChI=1S/C17H15N3O2.CH4O3S/c21-17(20-22)14-8-6-12(7-9-14)11-19-15-5-1-3-13-4-2-10-18-16(13)15;1-5(2,3)4/h1-10,19,22H,11H2,(H,20,21);1H3,(H,2,3,4) |
InChI-Schlüssel |
PRIVCNWCWYRYNJ-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)O.C1=CC2=C(C(=C1)NCC3=CC=C(C=C3)C(=O)NO)N=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


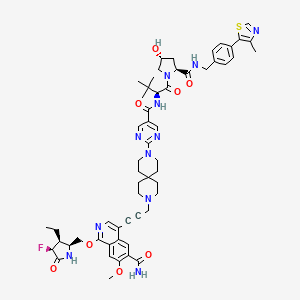
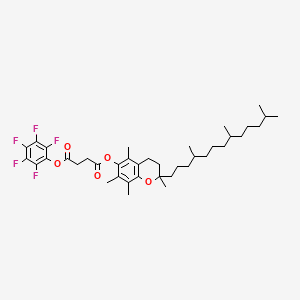
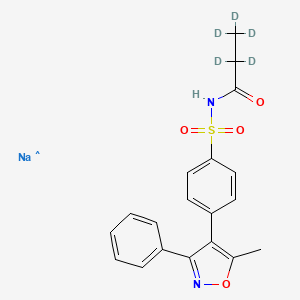
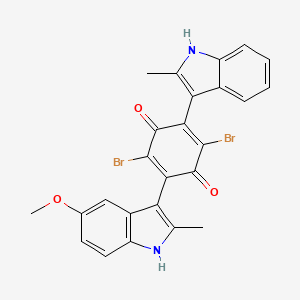
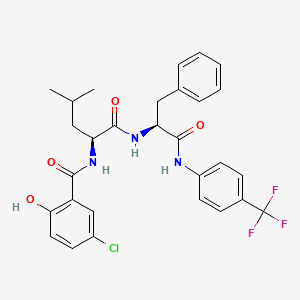
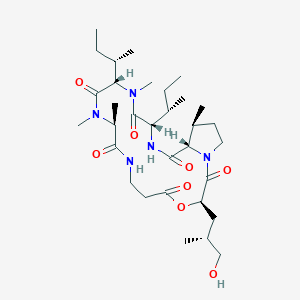
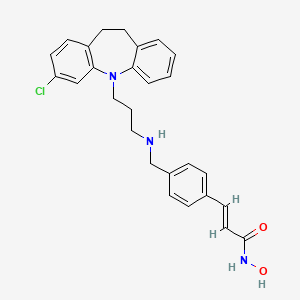
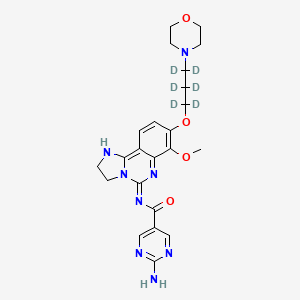
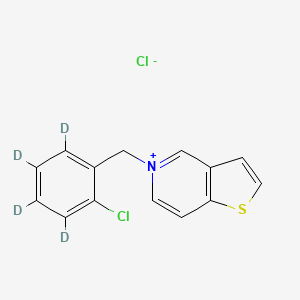
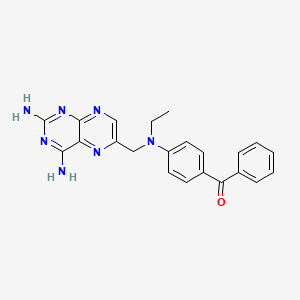
![N-[[[(1R)-2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]hydroxyphosphinyl]-D-alanine 1-Methylethyl Ester-d7](/img/structure/B12411919.png)
